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Compound of Interest

Compound Name: NCT 501 hydrochloride

Cat. No.: B1191966

Get Quote

NCT-501 hydrochloride is a novel, potent, and highly selective small molecule inhibitor of

Aldehyde Dehydrogenase 1A1 (ALDH1A1), a critical enzyme implicated in cancer biology,

particularly in the context of cancer stem cells (CSCs) and therapeutic resistance.[1][2][3] The

human genome encodes 19 ALDH enzymes that are responsible for metabolizing reactive

aldehydes.[3][4] Among these, ALDH1A1 is not only a detoxifying enzyme but also a functional

marker for CSCs in various malignancies.[2] Elevated ALDH1A1 activity is associated with poor

prognosis and resistance to conventional chemotherapies. This guide provides a

comprehensive technical overview of the pharmacological properties of NCT-501, from its

molecular mechanism to its preclinical efficacy, offering valuable insights for researchers in

oncology and drug development.

Chemical & Physical Properties
NCT-501 is a theophylline-based compound, developed through extensive optimization of hits

from a quantitative high-throughput screening (qHTS) campaign.[3][4] Its hydrochloride salt

form ensures solubility for experimental use.
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Property Value Source

Chemical Name

8-[[4-(Cyclopropylcarbonyl)-1-

piperazinyl]methyl]-3,7-

dihydro-1,3-dimethyl-7-(3-

methylbutyl)-1H-purine-2,6-

dione hydrochloride

Molecular Formula C₂₁H₃₂N₆O₃·HCl

Molecular Weight 452.98 g/mol

CAS Number 2080306-22-3 [1]

Purity ≥98% (HPLC)

Solubility
Soluble in Water (100 mM) and

DMSO (100 mM)

Mechanism of Action: Potent and Selective
ALDH1A1 Inhibition
NCT-501 functions as a reversible and competitive inhibitor of the human ALDH1A1 enzyme.[2]

[4] The core of its pharmacological profile lies in its exceptional potency and selectivity.

Potency
The primary measure of a drug's potency is its half-maximal inhibitory concentration (IC₅₀). For

NCT-501, this has been determined to be exceptionally low for its intended target.

hALDH1A1 IC₅₀: 40 nM[1][5][6][7]

Selectivity Profile
A critical aspect of a successful therapeutic agent is its ability to act on its target with minimal

off-target effects. NCT-501 was designed for high selectivity, which is crucial for minimizing

potential toxicity. It exhibits over 1000-fold selectivity for ALDH1A1 when compared to other

ALDH isoforms and unrelated dehydrogenases.
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Isozyme/Enzyme IC₅₀

ALDH1A1 40 nM

ALDH1B1 >57 µM

ALDH3A1 >57 µM

ALDH2 >57 µM

HPGD (15-hydroxyprostaglandin

dehydrogenase)
>1000-fold selectivity

HSD17β4 (17β-hydroxysteroid dehydrogenase

4)
>1000-fold selectivity

This high degree of selectivity is attributed to specific hydrophobic interactions between the

molecule and greasy residues like Phe171 and Phe466 within the ALDH1A1 enzyme's binding

pocket.[4] Furthermore, screening against a broad panel of over 450 human kinases and 168

G-protein coupled receptors (GPCRs) has shown that NCT-501 is a clean inhibitor with no

significant off-target activities.[4]

Pharmacodynamics: Cellular and In Vivo Effects
The inhibition of ALDH1A1 by NCT-501 triggers significant downstream effects, primarily

centered on abrogating chemoresistance and inducing cell death in cancer cells.

Reversal of Chemoresistance
ALDH1A1 is a key enzyme in detoxifying aldehydes, including those found in or generated by

chemotherapeutic agents like cisplatin and paclitaxel. By inhibiting ALDH1A1, NCT-501

effectively resensitizes resistant cancer cells to these therapies.[2][8] This has been

demonstrated in preclinical models of head and neck squamous cell carcinoma (HNSCC) and

ovarian cancer.[8] For instance, NCT-501 has been shown to induce cisplatin sensitivity in ex

vivo explant studies of cisplatin-resistant HNSCC.[8]

Induction of Necroptosis
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Beyond chemosensitization, NCT-501 can independently induce a form of programmed cell

death known as necroptosis. In nasopharyngeal carcinoma (NPC) cells, treatment with NCT-

501 leads to morphological changes consistent with necroptosis, such as increased cell

volume, rupture of the plasma membrane, and the release of cellular contents.[9] This suggests

a therapeutic potential for NCT-501 not just as an adjuvant but as a standalone agent in certain

cancer types.

Signaling Pathway Intervention
The diagram below illustrates the central role of ALDH1A1 in cancer stem cell survival and

chemoresistance and the point of intervention for NCT-501.
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Caption: NCT-501 inhibits ALDH1A1, preventing detoxification and promoting cell death.
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Pharmacokinetics (ADME Profile)
Pharmacokinetic studies in CD1 mice have provided initial insights into the ADME (Absorption,

Distribution, Metabolism, Excretion) properties of NCT-501.

Parameter Finding Implication

Absorption

Well-absorbed following

intraperitoneal (i.p.)

administration.[6]

Suitable for in vivo studies

using i.p. dosing.

Distribution

Good distribution. Notably, the

compound is blood-brain

barrier permeable.

Potential for treating central

nervous system (CNS)

malignancies.

Metabolism
Rapidly metabolized, likely via

hepatic pathways.[2][6]

This results in limited oral

bioavailability.[2]

Excretion Rapidly excreted.[6]
Short half-life may require

specific dosing schedules.

The primary challenge for the clinical development of NCT-501 is its limited oral bioavailability

due to extensive first-pass metabolism.[2] Future medicinal chemistry efforts may focus on

developing analogs with improved metabolic stability and oral bioavailability.[4]

Preclinical Efficacy
NCT-501 has demonstrated significant anti-tumor activity in both in vitro and in vivo preclinical

models.

In Vitro Studies
NCT-501 shows cytotoxic activity against various cancer cell lines, particularly in 3D spheroid

cultures which more closely mimic solid tumors.
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Cell Line Assay Type Result (EC₅₀) Reference

OV-90 (Ovarian) 3D Spheroid Viability 43.9 µM [5]

MIA PaCa-2

(Pancreatic)
3D Spheroid Viability Low micromolar range [8]

Cal-27 CisR (HNSCC) 2D Viability

16% decrease at 20

nM (not statistically

significant)

[1][5]

In Vivo Studies
The most compelling evidence for NCT-501's efficacy comes from xenograft models using

human cancer cells.

Model: Cisplatin-resistant Cal-27 (Cal-27 CisR) HNSCC cells xenografted in mice.

Dosing Regimen: 100 µ g/animal , administered intratumorally (i.t.) every other day for 20

days.

Result: A significant 78% inhibition of tumor growth was observed compared to controls.[1][5]

Key Experimental Methodologies
The characterization of NCT-501 involved several key assays. Below are streamlined protocols

for two of the most critical methodologies.

ALDH Activity Assessment (Aldefluor™ Assay)
This assay is used to identify and quantify the ALDH-positive cell population and to confirm

target engagement by NCT-501.

Principle: The Aldefluor reagent is a non-toxic substrate for ALDH that freely diffuses into intact

cells. In the presence of ALDH1A1, it is converted into a fluorescent product that is retained

inside the cell. The fluorescence intensity is directly proportional to ALDH activity and can be

measured by flow cytometry.

Step-by-Step Protocol:
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Cell Preparation: Harvest a single-cell suspension from culture and wash with Aldefluor

assay buffer. Adjust cell density to 1 x 10⁶ cells/mL.

Treatment Group: Add NCT-501 (or other inhibitors) at the desired concentration to the cell

suspension and incubate under appropriate conditions (e.g., 30 minutes at 37°C).

Control Group: Prepare a parallel sample with the specific ALDH inhibitor

diethylaminobenzaldehyde (DEAB), which serves as a negative control to define the

background fluorescence.

Staining: Add the activated Aldefluor reagent to all samples (except an unstained control).

Incubation: Incubate all tubes for 30-60 minutes at 37°C, protected from light.

Analysis: Centrifuge the cells, resuspend in fresh assay buffer, and analyze immediately

using a flow cytometer. The ALDH-positive population is identified as the brightly fluorescent

cell population that is diminished in the presence of DEAB or NCT-501.

Preclinical Drug Development Workflow
The discovery and validation of NCT-501 followed a logical and rigorous preclinical workflow,

as depicted below.
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Caption: Preclinical workflow for the discovery and validation of NCT-501.

Conclusion and Future Directions
NCT-501 hydrochloride has emerged as a highly potent and selective tool for probing the

function of ALDH1A1 and a promising therapeutic candidate. Its ability to inhibit ALDH1A1,
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reverse chemoresistance, and induce necroptosis provides a strong rationale for its continued

investigation. The primary hurdle remains its pharmacokinetic profile, specifically its poor oral

bioavailability. Future research should focus on:

Medicinal Chemistry: Developing second-generation analogs with improved metabolic

stability for oral administration.

Combination Therapies: Systematically evaluating NCT-501 in combination with a wider

range of standard-of-care chemotherapies and targeted agents.

Biomarker Development: Identifying patient populations with high ALDH1A1 expression who

are most likely to benefit from NCT-501 treatment.

The robust preclinical data package for NCT-501 provides a solid foundation for these next

steps, highlighting its potential to address the significant clinical challenge of therapy-resistant

cancers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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